molecular formula C6H9ClF3N3O B3030977 1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride CAS No. 1185098-59-2

1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride

Cat. No.: B3030977
CAS No.: 1185098-59-2
M. Wt: 231.60
InChI Key: MGVDYZAYBMGLSI-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride (CAS 1004643-33-7) is a fluorinated pyrazole derivative characterized by a trifluoroethoxymethyl group (-OCH₂CF₃) attached to the nitrogen of a pyrazole ring, with an amine group at the 4-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical research. Its molecular formula is inferred as C₅H₇ClF₃N₃O, with a calculated molecular weight of 217.45 g/mol. The presence of fluorine atoms likely improves metabolic stability and lipophilicity, traits critical in drug design .

Properties

IUPAC Name

1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3O.ClH/c7-6(8,9)3-13-4-12-2-5(10)1-11-12;/h1-2H,3-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVDYZAYBMGLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1COCC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660027
Record name 1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185098-59-2
Record name 1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride typically involves the reaction of 1H-pyrazol-4-yl amine with 2,2,2-trifluoroethoxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The trifluoroethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride is C6_6H9_9ClF3_3N3_3O, with a molecular weight of approximately 231.60 g/mol. The trifluoroethyl group enhances its lipophilicity, which is crucial for bioactivity and solubility in biological systems .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes associated with cancer progression and inflammation. The presence of the trifluoromethyl group is believed to enhance its interaction with these biological targets, making it a candidate for further investigation as an anti-cancer agent.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. This makes it a potential candidate for developing new antibiotics or antifungal agents .

Pharmaceutical Applications

The unique combination of structural features in this compound allows it to interact with various biological targets effectively. Here are some notable applications:

Application AreaDescription
Cancer Treatment Investigated as a potential inhibitor of cancer-related enzymes and pathways.
Anti-inflammatory Explored for its ability to reduce inflammation through enzyme inhibition mechanisms.
Antimicrobial Potential use in developing new antimicrobial agents based on preliminary activity studies.

Synthetic Routes

Several synthetic pathways have been proposed for the preparation of this compound. A typical synthesis may involve:

  • Reaction of a pyrazole derivative with trifluoroethylating agents.
  • Hydrolysis to yield the hydrochloride salt.

This synthesis route highlights the feasibility of producing the compound in a laboratory setting for further research and application .

Case Study: Anti-Cancer Activity

In a study examining various pyrazole compounds, derivatives similar to this compound demonstrated significant inhibition of tumor cell proliferation in vitro. The mechanism involved targeting specific signaling pathways crucial for cancer cell survival and growth .

Case Study: Inflammation Reduction

Another study investigated the anti-inflammatory properties of pyrazole derivatives, revealing that compounds with similar structures could effectively reduce markers of inflammation in animal models. This suggests potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxymethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fluorinated Pyrazole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride 1004643-33-7 C₅H₇ClF₃N₃O 217.45 (calculated) Trifluoroethoxymethyl, pyrazole-4-amine Potential use in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to fluorine-enhanced stability .
ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride 1078161-73-5 C₁₅H₁₉ClFN₃O₂ 327.79 4-fluorophenyl, 3,5-dimethylpyrazole, ethyl ester Intermediate in drug synthesis; the ester group may facilitate prodrug strategies .
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride N/A C₁₁H₁₂ClF₂N₃ (inferred) 259.68 (calculated) Difluoromethyl, 2-methylphenyl Used in agrochemicals (e.g., fungicides) and pharmaceuticals for its dual fluorine and aromatic substituents .
{1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride N/A C₁₀H₁₁ClFN₃ 243.67 (calculated) 2-fluorophenyl, ethylamine Building block in organic synthesis; simplified structure for structure-activity relationship (SAR) studies .

Key Findings:

Structural Diversity: The target compound’s trifluoroethoxymethyl group distinguishes it from analogs with fluorophenyl (e.g., CAS 1078161-73-5) or difluoromethyl (e.g., ) substituents. This group may enhance membrane permeability compared to bulkier aromatic substituents.

Fluorine Impact: All compounds leverage fluorine’s electronegativity and metabolic resistance. The trifluoroethoxy group in the target compound provides stronger electron-withdrawing effects than mono- or difluorinated groups, possibly influencing receptor binding kinetics .

Applications :

  • Agrochemicals : Compounds with difluoromethyl () or trifluoroethoxy groups show promise in pest control due to fluorine’s resistance to environmental degradation.
  • Pharmaceuticals : Pyrazole-4-amine derivatives are explored as kinase inhibitors or antimicrobial agents, with substituent size and polarity dictating target selectivity .

Research and Development Insights

  • Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution to attach the trifluoroethoxymethyl group, followed by HCl salt formation. Similar routes are employed for analogs .
  • Biological Activity : Fluorinated pyrazoles often exhibit enhanced binding to hydrophobic enzyme pockets. For example, the difluoromethyl analog () is reported to inhibit fungal cytochrome P450 enzymes .
  • Safety and Regulation : Fluorinated compounds require careful toxicity profiling. For instance, the EU classifies some analogs (e.g., ) under Acute Tox. 4* due to moderate aquatic toxicity .

Biological Activity

1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoroethyl group, is investigated for its pharmacological properties, particularly its role as a Janus kinase (JAK) inhibitor and its implications in treating various diseases.

  • Chemical Formula : C6H6F3N2O
  • Molecular Weight : 179.12 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound primarily revolves around its inhibition of Janus kinases (JAKs). JAKs are pivotal in mediating cytokine signaling pathways that regulate immune responses and inflammation. The inhibition of these kinases can lead to therapeutic effects in conditions such as autoimmune diseases, cancers, and inflammatory disorders .

1. Janus Kinase Inhibition

Research indicates that compounds similar to this compound effectively modulate JAK activity. This modulation is crucial in:

  • Autoimmune Disorders : By inhibiting JAKs, the compound can reduce inappropriate immune responses.
  • Cancer Treatment : JAK inhibitors have shown promise in limiting tumor growth by interfering with the signaling pathways that promote cancer cell proliferation .

2. Analgesic Properties

In studies focusing on pain management, similar pyrazole derivatives have been tested for their ability to inhibit adenylyl cyclase type 1 (AC1). This inhibition is significant as AC1 is involved in chronic pain sensitization within the central nervous system. Compounds displaying selective inhibition of AC1 may provide new avenues for treating chronic pain without the side effects associated with traditional analgesics .

Case Study 1: JAK Inhibition in Autoimmune Diseases

A study evaluating the efficacy of pyrazole derivatives demonstrated that specific compounds exhibited potent inhibition of JAK1 and JAK2. The results indicated a significant reduction in inflammatory markers in animal models of rheumatoid arthritis, suggesting potential therapeutic benefits for patients suffering from autoimmune conditions .

Case Study 2: Pain Management

In a behavioral model of inflammatory pain (CFA model), a derivative closely related to this compound was administered. The results showed a marked decrease in pain sensitivity and inflammatory response compared to control groups, highlighting its potential as a novel analgesic agent .

Comparative Table of Biological Activities

Compound NameJAK InhibitionAnalgesic ActivityOther Therapeutic Uses
1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amineYesYesAutoimmune disorders, cancer
DPC423YesModerateFactor Xa inhibition
ST034307ModerateHighChronic pain management

Q & A

Q. What are the optimal synthetic routes for 1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a pyrazole-4-amine precursor with 2,2,2-trifluoroethoxymethyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization includes:

  • Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves yield and purity .

Q. How can structural characterization of this compound be achieved using X-ray crystallography and spectroscopic methods?

  • X-ray crystallography : Single-crystal diffraction (using SHELX software for refinement ) resolves the trifluoroethoxymethyl group’s conformation and hydrogen-bonding interactions (e.g., N–H⋯Cl hydrogen bonds in the hydrochloride salt ).
  • NMR/FT-IR :
    • 1^1H NMR: Pyrazole ring protons appear as doublets (~δ 7.5–8.5 ppm), while the trifluoroethoxymethyl group shows a triplet for –CH2_2O– (δ ~4.5 ppm) and a CF3_3 signal in 19^{19}F NMR (δ ~-70 ppm) .
    • FT-IR: N–H stretches (3300–3500 cm1^{-1}) and C–F vibrations (1100–1250 cm^{-1) confirm functional groups .

Q. What purification strategies are effective for removing byproducts in the final synthesis step?

  • Recrystallization : Use ethanol/water (4:1) to exploit solubility differences between the target compound and unreacted amine precursors .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar impurities .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

  • Kinetic analysis : Monitor reaction progress via 19^{19}F NMR to track trifluoroethoxymethyl group incorporation .
  • Isotopic labeling : Use 15^{15}N-labeled pyrazole-4-amine to trace regioselectivity in substitution reactions .
  • DFT calculations : Model transition states to predict steric/electronic effects of the trifluoroethoxymethyl group on reaction pathways .

Q. What computational approaches validate experimental data for structure-activity relationships (SAR)?

  • Docking studies : Use AutoDock Vina to simulate binding interactions with biological targets (e.g., kinases or GPCRs), correlating trifluoroethoxy group orientation with activity .
  • Molecular dynamics (MD) : Simulate solvation effects on hydrochloride salt stability in aqueous media .
  • Contradiction resolution : If experimental IC50_{50} values conflict with docking scores, re-evaluate protonation states (e.g., amine vs. ammonium form) using pH-dependent simulations .

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results?

  • Case example : If 1^1H NMR suggests free rotation of the trifluoroethoxymethyl group but X-ray data shows a fixed conformation:
    • Perform variable-temperature NMR to assess rotational barriers.
    • Validate with NOESY (to detect spatial proximity between –CH2_2O– and pyrazole protons) .
  • Control experiments : Compare crystallographic data of analogous compounds (e.g., non-fluorinated ethoxymethyl derivatives) to isolate electronic effects .

Q. Methodological Notes

  • Data reproducibility : Always cross-validate synthetic yields and spectral data with independent batches.
  • Advanced tools : Use SCXRD (single-crystal X-ray diffraction) for absolute configuration determination, leveraging SHELXL refinement .
  • Safety : Handle HCl gas evolved during synthesis in fume hoods with scrubbers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride

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